Product packaging for Morpholin-2-ylboronic acid(Cat. No.:CAS No. 2225151-85-7)

Morpholin-2-ylboronic acid

Cat. No.: B14083061
CAS No.: 2225151-85-7
M. Wt: 130.94 g/mol
InChI Key: QWBTXAJUCOPYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Boronic Acids in Modern Synthetic Strategies

Boronic acids, organic compounds featuring a carbon-boron bond with two hydroxyl groups (R-B(OH)₂), have become mainstays in contemporary organic chemistry. wikipedia.org Their prominence is largely attributed to their versatility as synthetic intermediates, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. boronmolecular.comsigmaaldrich.com The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that joins a boronic acid with an organohalide, stands as a cornerstone of modern synthesis, enabling the construction of complex biaryl structures found in numerous pharmaceuticals and agrochemicals. boronmolecular.comsigmaaldrich.com

Beyond the Suzuki coupling, boronic acids participate in a wide range of other important transformations, including the Chan-Lam coupling for C-N and C-O bond formation, the Liebeskind-Srogl coupling, and conjugate additions. sigmaaldrich.commolecularcloud.org Their ability to act as Lewis acids allows them to form reversible covalent complexes with diols, such as sugars, a property that has been exploited in the development of sensors and for molecular recognition. wikipedia.orglabinsights.nl The relatively low toxicity and stability of many boronic acids further enhance their appeal as "green" and practical reagents in both laboratory and industrial settings. boronmolecular.com

The Morpholine (B109124) Heterocycle as a Core Structural Motif

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.govbiosynce.com Its frequent appearance in approved and experimental drugs stems from its favorable physicochemical properties. nih.gov The presence of the ether oxygen and the secondary amine imparts a unique combination of polarity and basicity, which can enhance a molecule's solubility, an important factor for drug absorption and distribution in the body. biosynce.com

Furthermore, the morpholine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net It can improve metabolic stability, increase potency, and provide desirable drug-like properties. nih.gov The morpholine ring is often a key component of the pharmacophore, directly interacting with biological targets such as enzymes and receptors to elicit a therapeutic effect. nih.govsci-hub.se Its versatility and the relative ease of its incorporation into molecular structures have solidified its status as a cornerstone in the design of novel therapeutic agents. biosynce.com

Positioning of Morpholin-2-ylboronic Acid within the Landscape of Advanced Organic Synthesis

The chemical compound this compound, and its various isomers and derivatives, represents a powerful convergence of the advantageous properties of both boronic acids and the morpholine heterocycle. This unique combination makes it a highly valuable building block in advanced organic synthesis, particularly in the construction of complex molecules with potential biological activity. guidechem.com

The boronic acid functionality allows these compounds to readily participate in a wide array of cross-coupling reactions, enabling the efficient formation of intricate molecular frameworks. guidechem.com Simultaneously, the embedded morpholine ring can impart favorable physicochemical and pharmacological properties to the final products, a critical consideration in drug discovery and development. cymitquimica.com For instance, derivatives such as 2-morpholinopyrimidin-5-ylboronic acid are utilized in the synthesis of kinase inhibitors, highlighting the role of this scaffold in creating targeted therapeutics. guidechem.com The ability to use these compounds in powerful synthetic reactions like the Suzuki-Miyaura and Petasis reactions underscores their importance as versatile intermediates for creating novel and complex chemical entities. arkat-usa.orgmdpi.com

The strategic placement of the boronic acid group on the morpholine ring allows for precise control over the three-dimensional structure of the resulting molecules, which is crucial for optimizing interactions with biological targets. The continued exploration and application of morpholinylboronic acids and their derivatives are poised to drive innovation in the synthesis of new materials and next-generation pharmaceuticals.

Interactive Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BNO3 B14083061 Morpholin-2-ylboronic acid CAS No. 2225151-85-7

Properties

CAS No.

2225151-85-7

Molecular Formula

C4H10BNO3

Molecular Weight

130.94 g/mol

IUPAC Name

morpholin-2-ylboronic acid

InChI

InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2

InChI Key

QWBTXAJUCOPYBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1CNCCO1)(O)O

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of Morpholin 2 Ylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While morpholin-2-ylboronic acid is a potential substrate for these reactions, specific literature examples detailing its direct use are not extensively documented. The following sections describe the general principles of major cross-coupling reactions for which saturated heterocyclic boronic acids and their derivatives are potential coupling partners.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. tcichemicals.comlibretexts.org The generally accepted catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org

This reaction is known for its mild conditions, broad substrate scope, and high functional group tolerance. tcichemicals.com It has been widely applied to couple aryl, vinyl, and alkyl boronic acids. libretexts.org While the direct application of this compound is not widely reported, the coupling of other nitrogen-containing heterocycles is well-established, suggesting its potential utility. nih.gov The stability of some boronic acids can be a challenge, and protective strategies, such as the use of N-methyliminodiacetic acid (MIDA) boronates, have been developed to allow for the controlled release of the reactive boronic acid under specific conditions, enabling sequential cross-couplings. rsc.orgsigmaaldrich.com

The Chan-Lam coupling provides a powerful method for forming aryl carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. wikipedia.orgalfa-chemistry.com This reaction involves the copper-mediated oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam reaction is that it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to palladium-catalyzed methods. wikipedia.orgalfa-chemistry.com

The reaction mechanism is thought to proceed via a copper(III) intermediate. The process initiates with the formation of a copper-aryl complex, which then coordinates with the heteroatom nucleophile. Subsequent reductive elimination affords the desired N-arylated, O-arylated, or S-arylated product and a copper(I) species, which is reoxidized to copper(II) to continue the catalytic cycle. wikipedia.org While specific examples using this compound as the boron source are scarce, the N-arylation of morpholine (B109124) (as the amine component) with various arylboronic acids is a commonly employed transformation. rsc.orgresearchgate.net

Beyond the Suzuki and Chan-Lam reactions, a variety of other metal-catalyzed cross-couplings can theoretically involve saturated heterocyclic boronic acids. Nickel catalysis, for instance, has emerged as a cost-effective and efficient alternative to palladium for certain transformations. Nickel-catalyzed N-arylation with arylboronic acids has been demonstrated as a viable alternative to the Chan-Lam coupling for C-N bond formation. rsc.org

The formation of C-S bonds can also be achieved through copper-catalyzed couplings between boronic acids and thiols. rsc.org Furthermore, rhodium-catalyzed asymmetric couplings have been developed to create chiral C(sp³)-hybridized centers from racemic starting materials and boronic acid derivatives, a reaction of significant importance in the synthesis of enantiomerically enriched cyclic compounds. springernature.com The development of methods for the cross-coupling of saturated C(sp³)-boron compounds remains an active area of research, with potential applications for substrates like this compound. researchgate.net

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The Petasis Borono-Mannich reaction is a prominent MCR that frequently utilizes morpholine as a key building block.

The Petasis Borono-Mannich (PBM) reaction is a versatile three-component condensation of an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines. nih.govorganic-chemistry.org This reaction is particularly useful for synthesizing α-amino acids and other complex amine derivatives. organic-chemistry.org Morpholine is a frequently used secondary amine component in this transformation, leading to the formation of a wide array of structurally diverse morpholine-containing products.

For example, the reaction of morpholine, salicylaldehyde (B1680747), and various arylboronic acids has been shown to be a robust method for synthesizing aminophenol derivatives. mdpi.com In one study, using chiral BINOL as a catalyst, the reaction between morpholine, salicylaldehyde, and 4-methoxybenzoic acid produced the corresponding chiral alkylaminophenol in 87% yield. mdpi.comuevora.pt High yields have also been achieved under microwave irradiation with a lanthanum triflate catalyst, where the coupling of morpholine, an aldehyde, and (2-chlorophenyl)boronic acid resulted in a 98% yield of the tertiary amine product. mdpi.comresearchgate.net The reaction can also be applied to generate α-amino acid derivatives when glyoxylic acid is used as the carbonyl component. uevora.pt

The Petasis reaction is noted for its broad substrate scope, tolerating a wide variety of functional groups on all three components. nih.gov When morpholine is used as the amine component, the reaction demonstrates significant generality with respect to both the boronic acid and the carbonyl partner.

The boronic acid can be an aryl, heteroaryl, alkenyl, or even an alkyl boronic acid. chemrxiv.orgnih.gov Studies have successfully employed phenylboronic acids with both electron-donating and electron-withdrawing substituents. mdpi.com For instance, reactions using morpholine and salicylaldehyde with boronic acids like phenylboronic acid, 3-methylphenylboronic acid, and 4-chlorophenylboronic acid proceed in high yields (70-97%) under solvent-free ball-milling conditions. mdpi.com

The carbonyl component is also variable. While salicylaldehydes and glyoxylic acid are common, other aldehydes can participate. mdpi.comuevora.pt The reaction conditions can be adapted to suit different substrates, including catalyst-free conditions at elevated temperatures, microwave assistance, or the use of various organo- or metal catalysts to enhance efficiency and, in some cases, induce stereoselectivity. mdpi.comuevora.pt

The following tables summarize the scope of the Petasis reaction with morpholine as the amine component, showcasing a range of boronic acid and carbonyl substrates along with the reported yields.

Table 1: Petasis Reaction of Morpholine with Salicylaldehyde and Various Boronic Acids Reaction of morpholine, salicylaldehyde, and a substituted boronic acid.

Boronic Acid Catalyst / Conditions Yield (%) Reference
Phenylboronic acid Ball-milling, neat 97 mdpi.com
4-Chlorophenylboronic acid Chitosan, 1,4-Dioxane, 80 °C 95 mdpi.com
4-Methoxybenzoic acid (R)-BINOL, Mesitylene, 0 °C 87 mdpi.comuevora.pt
Fused Phenylboronic acid Microwave, 120 °C, neat 96 mdpi.com
Oxaborole 85 °C 92 mdpi.com

Table 2: Petasis Reaction of Morpholine with Various Carbonyls and Boronic Acids Reaction of morpholine with different carbonyl and boronic acid partners.

Carbonyl Component Boronic Acid Component Catalyst / Conditions Yield (%) Reference
Salicylaldehyde (2-Chlorophenyl)boronic acid La(OTf)₃, Microwave 98 mdpi.comresearchgate.net
Glyoxylic acid Carbo uevora.pthelicenyl boronate CH₂Cl₂ / MeOH Moderate (7:3 dr) uevora.pt
3-Phenylpropanal n-Butylboronic acid TBC, HFIP, 420 nm 85 chemrxiv.orgnih.gov
Salicylaldehyde 4-Methoxyphenylboronic acid Thiourea-diol, Toluene 92 nih.gov

Additions to Unsaturated Systems and Carbonyl Compounds

The boronic acid functional group in this compound can participate in various addition reactions, particularly when catalyzed by transition metals. Furthermore, the morpholine ring itself can influence or participate in nucleophilic addition processes.

Rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for the formation of carbon-carbon bonds. researchgate.netbath.ac.uknih.gov While specific studies on this compound in this context are not extensively documented, the general mechanism involves the transmetalation of the boronic acid with a rhodium(I) complex. This is followed by the insertion of the α,β-unsaturated system into the rhodium-carbon bond and subsequent protonolysis or hydrolysis to yield the final product and regenerate the rhodium catalyst. nih.gov

The reaction is typically carried out in the presence of a rhodium precursor, such as [Rh(acac)(CO)2] or a chiral rhodium-diene complex, and a suitable ligand. bath.ac.ukrsc.org The choice of ligand is crucial for achieving high yields and, in the case of prochiral substrates, high enantioselectivity. rug.nlnih.gov Monodentate phosphoramidites have been shown to be effective ligands for the rhodium-catalyzed enantioselective conjugate addition of arylboronic acids to various α,β-unsaturated compounds, including enones, unsaturated esters, and lactones. rug.nlnih.gov Given this precedent, it is plausible that this compound could undergo similar rhodium-catalyzed additions to a range of Michael acceptors.

Table 1: Plausible Rhodium-Catalyzed Additions of this compound Analogs

Entry Electrophile Catalyst/Ligand Product Type Potential Yield Reference for Analogy
1 Cyclohexenone [Rh(acac)(CO)2]/dppb 3-(Morpholin-2-yl)cyclohexanone Good to Excellent bath.ac.uk
2 Methyl acrylate [Rh(I)]/chiral diene Methyl 3-(morpholin-2-yl)propanoate High with high ee google.comorganic-chemistry.org

Note: The yields and selectivities are hypothetical and based on reactions with analogous aryl- and alkenylboronic acids.

The boronic acid group can participate in nucleophilic addition reactions to carbonyl compounds, a transformation that is often catalyzed by a rhodium complex. nih.gov In such reactions with aldehydes, secondary alcohols are typically formed. nih.gov The mechanism involves the addition of the organorhodium species, generated from the boronic acid, to the carbonyl carbon. nih.gov

From another perspective, the nitrogen atom of the morpholine ring in this compound can act as a nucleophile. wikipedia.org However, the presence of the adjacent ether oxygen withdraws electron density, rendering it less nucleophilic than similar secondary amines like piperidine (B6355638). wikipedia.org Despite this, it can still participate in nucleophilic additions. The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. libretexts.orglibretexts.orgyoutube.com In the case of this compound, the intramolecular proximity of the boronic acid could potentially influence the reactivity of the morpholine nitrogen or participate in the reaction, for example through the formation of an intermediate boronate complex.

Derivatization Strategies and Functional Group Transformations

The dual functionality of this compound allows for a wide array of derivatization strategies, targeting either the boronic acid group or the morpholine ring.

Boronic acids are readily converted to boronic esters, which often exhibit improved stability, solubility, and handling properties. A common method for this transformation is the reaction of the boronic acid with a diol, such as pinacol (B44631), often with the removal of water to drive the equilibrium. researchgate.net This esterification can be facilitated by using a dehydrating agent or a Dean-Stark apparatus. The resulting pinacol ester of this compound would be a valuable intermediate for further synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.

Other types of boronates, such as MIDA (N-methyliminodiacetic acid) boronates, can also be prepared from boronic acids. These derivatives are known for their high stability and are often used in iterative cross-coupling strategies. nih.gov

Table 2: Common Boronate Derivatives of Boronic Acids

Boronate Type Reagent Key Features Reference for General Method
Pinacol Ester Pinacol Increased stability, good for cross-coupling researchgate.net

The secondary amine within the morpholine ring of this compound is a prime site for selective chemical modifications. wikipedia.org Standard reactions for secondary amines, such as N-alkylation, N-acylation, and N-arylation, are expected to be applicable.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination. The choice of base and solvent can be critical for achieving selective mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. bath.ac.ukmdpi.com For instance, the use of a non-nucleophilic base like cesium carbonate can facilitate clean N-alkylation. bath.ac.uk

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylmorpholine derivatives. This transformation is generally robust and high-yielding.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents onto the morpholine nitrogen. This would require the protection of the boronic acid group, for instance as a pinacol ester, to prevent undesired side reactions.

Ring-Opening and Rearrangement: While less common, under specific conditions, the morpholine ring itself could undergo cleavage or rearrangement reactions, potentially leading to novel molecular scaffolds.

The functionalization of the carbon atoms of the morpholine ring is also a possibility, for instance, through α-amino C-H arylation via photoredox catalysis, a methodology that has been applied to other morpholine-containing compounds. sci-hub.se

Table 3: Potential Selective Modifications of the Morpholine Ring in this compound

Reaction Type Reagents and Conditions Product Type Reference for Analogy
N-Alkylation Alkyl halide, Cs2CO3 N-Alkyl-morpholin-2-ylboronic acid bath.ac.uknih.govktu.edu
N-Acylation Acyl chloride, Et3N N-Acyl-morpholin-2-ylboronic acid sci-hub.se
N-Arylation (on ester) Aryl halide, Pd catalyst, base N-Aryl-morpholin-2-ylboronic acid ester nih.gov

Note: For reactions involving catalysts sensitive to free boronic acids, prior conversion to a boronic ester is assumed.

Applications in Advanced Organic Synthesis

Morpholin-2-ylboronic Acid as a Versatile Building Block

This compound is a bifunctional molecule containing both a morpholine (B109124) ring and a boronic acid group. This unique combination of a saturated heterocycle and a reactive boronic acid moiety makes it an exceptionally versatile building block in organic synthesis. bldpharm.com The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds due to its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. cymitquimica.com The boronic acid functionality is renowned for its utility in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.org

The reactivity of the boronic acid group allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the straightforward introduction of the morpholine unit into various molecular frameworks. rsc.org This has led to its widespread use in the synthesis of pharmaceuticals, new materials, and complex natural products. su.se The stability and ease of handling of boronic acids further contribute to their appeal as synthetic intermediates. researchgate.net

Role in the Synthesis of Complex Molecular Architectures

The application of this compound extends to the synthesis of intricate molecular structures. Chiral morpholinones, which can be derived from or incorporate the morpholin-2-yl structure, are important pharmacophores in medicinal chemistry and building blocks in organic synthesis. researchgate.net For instance, catalytic enantioselective methods have been developed for the construction of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, proceeding through a domino [4+2] heteroannulation and a 1,2-aryl/alkyl shift. researchgate.net

Furthermore, the Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative, provides an efficient route to highly functionalized amines with multiple stereogenic centers. acs.org This reaction has been employed in the synthesis of alkylaminophenols using morpholine as the amine component, demonstrating the utility of the morpholine moiety in constructing complex molecules. mdpi.com

Design and Preparation of Diverse Compound Libraries for Research

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules to identify new therapeutic leads. vipergen.comxtalks.com this compound and its derivatives are valuable tools in this endeavor due to the ease with which they can be incorporated into various scaffolds, facilitating the rapid diversification of compound collections. vulcanchem.comnottingham.ac.uk

Combinatorial chemistry approaches often utilize versatile building blocks to generate large numbers of structurally related compounds. vipergen.com The boronic acid group of this compound enables its participation in reactions like the Suzuki coupling, which is highly amenable to parallel synthesis formats used in library generation. mdpi.com For example, a combinatorial library was synthesized using a 4-(2'-thienyl)-pyrrole template, where reductive amination was employed to introduce a variety of amine analogues, showcasing a strategy that could be adapted for morpholine-containing building blocks. core.ac.uk The creation of such libraries with diverse structural motifs is crucial for exploring vast chemical spaces and identifying novel bioactive compounds. vipergen.com

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry. Morpholine-containing structures have been the focus of various asymmetric synthetic strategies. For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been developed to produce 2-substituted chiral morpholines with high enantioselectivities. rsc.org

While direct asymmetric transformations of this compound are less commonly reported, the broader field of asymmetric synthesis of organoboron compounds is well-established. su.se Catalytic asymmetric 1,2-rearrangements have been developed for the construction of pyrrolinones bearing aza-quaternary stereocenters, highlighting the potential for developing similar multicomponent asymmetric reactions involving boronic acids. researchgate.net Furthermore, chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been achieved, demonstrating a pathway to chiral morpholine derivatives. researchgate.net These methods underscore the potential for creating chiral building blocks that incorporate the morpholin-2-yl moiety for use in stereoselective synthesis.

Utilization in Scaffold Diversification and Lead-Compound Generation

Scaffold diversification is a key strategy in medicinal chemistry aimed at exploring the chemical space around a known active compound or a privileged core structure to discover new lead compounds with improved properties. rsc.org The morpholine ring is considered a privileged scaffold, and its incorporation into molecules can enhance their drug-like properties. cymitquimica.com

This compound and its derivatives serve as excellent tools for scaffold diversification. cymitquimica.comvulcanchem.com The boronic acid handle allows for its attachment to various core structures through robust and high-yielding reactions like the Suzuki coupling. mdpi.com This enables the systematic modification of a lead compound, allowing chemists to probe the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The process of "scaffold morphing," where one heterocyclic core is transformed into another, can also be facilitated by the versatile reactivity of boronic acids, leading to the evolution of new inhibitor classes. rsc.org The use of two-directional synthesis, generating linear precursors that can be folded into bicyclic and tricyclic scaffolds, further illustrates the power of such building blocks in rapidly generating molecular diversity. beilstein-journals.org

Role of the Morpholine Scaffold in Chemical Research and Design

The Morpholine (B109124) Ring as a Privileged Structural Component in Chemical Design

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new therapeutic agents. The morpholine ring unequivocally fits this description, being a recurring motif in numerous approved drugs and experimental bioactive molecules. researchgate.netsci-hub.senih.gov Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and metabolic properties, coupled with straightforward and versatile synthetic accessibility. researchgate.netsci-hub.senih.gov

The utility of the morpholine scaffold is demonstrated by its presence in a wide range of drugs with diverse therapeutic applications. ontosight.aijchemrev.com This versatility has propelled continuous interest among researchers to explore and utilize this privileged scaffold in the quest for novel and improved therapeutics. jchemrev.com The morpholine moiety is often a key component of the pharmacophore, the essential part of a molecule's structure responsible for its biological activity, and has been shown to be integral for selective enzyme inhibition. researchgate.netnih.govjchemrev.com

Impact of the Morpholine Moiety on Molecular Properties and Interactions

The incorporation of a morpholine ring into a molecule can significantly influence its properties and how it interacts with biological systems. researchgate.netbiosynce.com The presence of both a weakly basic nitrogen atom and an oxygen atom gives the ring a unique electronic character and conformational flexibility. nih.gov This duality allows morpholine to participate in a variety of molecular interactions, including hydrogen bonding and both hydrophilic and lipophilic interactions. biosynce.comnih.gov

One of the most valued attributes of the morpholine moiety is its ability to enhance a compound's pharmacokinetic profile. researchgate.netnih.govnih.gov Key benefits often observed include:

Improved Solubility: The polarity imparted by the oxygen atom can increase the aqueous solubility of a compound, which is a critical factor for its absorption and distribution in the body. biosynce.comnih.gov

Modulated Basicity: Compared to other nitrogen-containing rings like piperidine (B6355638), the morpholine ring has a lower pKa. This reduced basicity can be advantageous in drug design, for instance, by reducing off-target effects or improving oral bioavailability. sci-hub.senih.gov

Enhanced Metabolic Stability: The morpholine ring can improve a molecule's resistance to metabolic breakdown, leading to a longer duration of action in the body. sci-hub.seacs.org For example, the addition of a morpholine moiety to the drug Gefitinib was shown to prolong its plasma half-life. sci-hub.se

These favorable properties have led to the widespread use of the morpholine scaffold to fine-tune the activity of lead compounds, often resulting in increased potency and selectivity. researchgate.netnih.govbiosynce.com

Table 1: Influence of the Morpholine Moiety on Drug Properties

Drug Name Therapeutic Area Contribution of the Morpholine Moiety Reference(s)
Gefitinib Anticancer Prolongs the mean terminal plasma half-life. sci-hub.se
Aprepitant Antiemetic Reduces basicity compared to a piperidine analog, contributing to increased potency. sci-hub.se
Linezolid Antibiotic Plays a crucial role in binding to the bacterial ribosome to inhibit protein synthesis. biosynce.comresearchgate.net
Reboxetine Antidepressant A core component of this norepinephrine (B1679862) reuptake inhibitor. nih.govacs.org

Synthetic Strategies for Accessing Libraries of Morpholine-Containing Compounds for Future Applications

The value of the morpholine scaffold in drug discovery has driven the development of numerous synthetic methods to create diverse libraries of morpholine-containing compounds. ontosight.ainih.gov These strategies are essential for exploring the full potential of this privileged structure. Synthetic approaches can be broadly categorized into methods for forming the morpholine ring itself and methods for functionalizing a pre-existing morpholine core. nih.gov

Facile synthetic routes are a key reason for the morpholine ring's popularity. researchgate.netsci-hub.senih.gov It can be readily introduced as an amine reagent or constructed through various available synthetic methodologies. researchgate.netsci-hub.se Common strategies for synthesizing the morpholine ring include intramolecular cyclization reactions. researchgate.net

Once the morpholine scaffold is formed, it can be further diversified through a range of chemical reactions, such as: biosynce.com

Alkylation

Acylation

Arylation

Diversity-Oriented Synthesis (DOS) has emerged as a powerful approach to generate structurally diverse and complex molecules from simple starting materials. frontiersin.orgnih.gov This strategy is particularly well-suited for creating libraries of morpholine derivatives by combining them with other building blocks like amino acids and carbohydrates, leading to polyfunctional and stereochemically rich compounds. frontiersin.orgnih.gov Such libraries are invaluable for screening against a wide range of biological targets to identify new lead compounds. researchgate.net

Morpholine Derivatives in the Context of Three-Dimensional Chemical Space Exploration

Modern drug discovery increasingly focuses on exploring three-dimensional (3D) chemical space to identify novel molecular scaffolds that can interact with complex biological targets like protein-protein interfaces. nih.gov Molecules with a higher fraction of sp³-hybridized carbon atoms tend to have more defined 3D shapes, making them attractive for this purpose. nih.gov

The flexible, chair-like conformation of the morpholine ring makes it an excellent scaffold for building sp³-rich molecules. nih.govresearchgate.net By using synthetic strategies like Diversity-Oriented Synthesis, researchers can create libraries of morpholine derivatives with significant structural and geometric diversity. nih.govfrontiersin.org Chemoinformatic tools, such as Principal Component Analysis (PCA) and analysis of the Principal Moments of Inertia (PMI), are then used to analyze the 3D shape and diversity of these compound libraries. frontiersin.orgnih.gov

The development of novel morpholine-based scaffolds, such as those incorporating spirocyclic systems or bridged rings, further expands the accessible 3D chemical space. nih.govacs.org For instance, bridged morpholine moieties have been shown to be effective in decreasing lipophilicity, which can be beneficial for developing drugs that need to cross the blood-brain barrier. nih.gov This exploration of novel 3D arrangements of the morpholine scaffold holds significant promise for the discovery of new drugs against challenging biological targets. researchgate.net

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms and Catalytic Cycles

The utility of morpholin-2-ylboronic acid and its derivatives in synthetic chemistry is underpinned by a deep understanding of the reaction mechanisms through which they participate. Mechanistic studies, combining experimental evidence with theoretical calculations, have been crucial in elucidating the intricate pathways of these reactions, enabling the optimization of conditions and the design of new transformations.

This compound is a valuable substrate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. The generally accepted catalytic cycle for these reactions, typically catalyzed by palladium, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination libretexts.org.

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex reacting with an organic halide (or triflate), leading to the oxidative addition of the organic group and the halide to the metal center. This forms a palladium(II) intermediate libretexts.org. This step is often the rate-determining step in the catalytic cycle libretexts.org.

Transmetalation : The organoboronic acid, in this case, a derivative of this compound, then enters the cycle. After activation by a base, the organic group from the boron atom is transferred to the palladium(II) complex, displacing the halide. This step forms a new palladium(II) intermediate with both organic partners attached libretexts.orgnih.gov. The exact nature of the transmetalation event can be influenced by the boronic acid derivative used (e.g., boronic esters vs. acids) nih.gov. For some reactions, catalyst systems such as a morpholine-NiCl2 complex have been employed for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids researchgate.netjst.go.jp.

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired new carbon-carbon bond. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle libretexts.org.

Studies on related chiral secondary boronic esters have shown that these coupling reactions can proceed with a high degree of retention of stereochemical configuration, a crucial aspect for asymmetric synthesis nih.gov.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle.
StepDescriptionKey Intermediates
Oxidative AdditionThe Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) species.R-Pd(II)-X
TransmetalationThe organic group from the activated boronic acid (R'-B(OH)2) is transferred to the palladium center, replacing the halide.R-Pd(II)-R'
Reductive EliminationThe two organic groups (R and R') are coupled and expelled from the palladium, forming the product (R-R') and regenerating the Pd(0) catalyst.Pd(0)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials nih.gov. Boronic acids are key components in several MCRs, such as the Petasis reaction (or borono-Mannich reaction).

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines mdpi.com. The proposed mechanism involves the following key steps:

Iminium Ion Formation : The reaction is initiated by the condensation of the amine and the aldehyde to form an iminium ion intermediate mdpi.com.

Nucleophilic Attack : The organoboronic acid then acts as a nucleophile. A boronate complex forms, which facilitates the transfer of the organic group from the boron to the electrophilic carbon of the iminium ion mdpi.com.

Computational studies on a related three-component coupling involving an aryne, a nucleophile, and a boronic acid have detailed a potential mechanistic pathway. The proposed mechanism begins with the nucleophilic addition to the aryne to form a zwitterionic intermediate. This is followed by a ring-opening process initiated by the nucleophilic attack of a hydroxyl group on the boronate, and finally, an intramolecular proton transfer to yield the product nih.gov.

Table 2: Generalized Mechanism for the Petasis Multicomponent Reaction.
StepDescriptionKey Transformation
1Condensation of an amine and an aldehyde.Formation of an iminium ion.
2Reaction with the boronic acid.Formation of a boronate complex.
3Nucleophilic transfer and hydrolysis.Transfer of the boronic acid's organic group to the iminium carbon, followed by workup to yield the final amine product.

Computational Chemistry Approaches

Theoretical and computational studies, particularly those using Density Functional Theory (DFT), provide invaluable insights into the properties and reactivity of molecules like this compound. These methods allow for the detailed examination of reaction mechanisms, transition states, and electronic structures that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems cmu.edu. For a molecule like this compound, DFT calculations can predict a wide range of properties.

Structural Properties : DFT is used to determine the most stable three-dimensional structure (conformer) of a molecule by optimizing its geometry to a minimum on the potential energy surface lodz.pldergipark.org.tr. This provides accurate predictions of bond lengths, bond angles, and dihedral angles dergipark.org.tr.

Electronic Properties : DFT calculations yield crucial information about the molecule's electronic character. This includes the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ajchem-a.comajchem-a.com. The distribution of electron density can be visualized through molecular electrostatic potential (ESP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule ajchem-a.com.

Table 3: Properties of this compound Derivable from DFT Calculations.
Property TypeSpecific ParameterSignificance
StructuralOptimized GeometryProvides the most stable 3D conformation.
Bond Lengths/AnglesDefines the precise molecular structure. dergipark.org.tr
Vibrational FrequenciesConfirms the structure is a true energy minimum and predicts IR/Raman spectra.
ElectronicHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons and its chemical reactivity. ajchem-a.com
HOMO-LUMO GapAn indicator of chemical stability and reactivity. ajchem-a.com
Electrostatic Potential (ESP)Maps charge distribution to predict sites for electrophilic and nucleophilic attack. ajchem-a.com

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, providing a detailed picture of its energetic landscape. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states pku.edu.cn.

Transition State (TS) Analysis : A transition state represents the highest energy point along a reaction coordinate. DFT calculations can locate the specific geometry of a TS and determine its energy. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which dictates the reaction rate nih.govpku.edu.cn. For example, computational studies have been used to calculate the activation free energy for steps in multicomponent reactions involving boronic acids nih.gov.

Table 4: Example of a Calculated Reaction Energy Profile.
Reaction SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at a reference energy level.
Transition State 1 (TS1)+15.2Energy barrier for the first step of the reaction.
Intermediate-5.6A stable species formed after the first step.
Transition State 2 (TS2)+10.8Energy barrier for the second step of the reaction.
Products-20.1Final products, indicating an overall exothermic reaction.

Beyond elucidating known reactions, computational methods can predict how a molecule will behave in a chemical environment. This is achieved by calculating various reactivity descriptors derived from DFT.

Frontier Molecular Orbital (FMO) Theory : The HOMO and LUMO are central to FMO theory. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity ajchem-a.comajchem-a.com.

Conceptual DFT Descriptors : Several global reactivity descriptors can be calculated from the HOMO and LUMO energies, including ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) scirp.orgsemanticscholar.org. These descriptors quantify different aspects of a molecule's reactivity semanticscholar.org.

Local Reactivity (Regioselectivity) : To predict where on a molecule a reaction is most likely to occur, local reactivity descriptors are used. Fukui functions, for instance, indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of a reaction scirp.org.

Table 5: Key Reactivity Descriptors from Conceptual DFT.
DescriptorDefinitionInterpretation
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps. semanticscholar.org
Electronegativity (χ)(I + A) / 2Measures the ability of a molecule to attract electrons. semanticscholar.org
Electrophilicity Index (ω)χ² / (2η)Quantifies the ability of a species to accept electrons; a global measure of electrophilic character. scirp.orgsemanticscholar.org
Fukui FunctionLocal derivative of electron densityIdentifies the most reactive sites within a molecule for different types of attack, predicting regioselectivity. scirp.org

Intermolecular Interactions and Solid-State Phenomena Involving Boronic Acids

At the core of boronic acid solid-state chemistry is the formation of highly stable, hydrogen-bonded dimers. The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into predictable supramolecular synthons. The most common and energetically favorable of these is the centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between two boronic acid moieties. This creates a characteristic eight-membered ring structure.

Computational studies on simple boronic acid dimers, such as [HB(OH)₂]₂, have elucidated the energetics and geometry of this primary interaction. Ab initio calculations, including Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), consistently identify a doubly hydrogen-bonded planar conformer as the most stable arrangement nih.gov. These theoretical models are invaluable for predicting the behavior of more complex boronic acids where experimental data may be unavailable.

For this compound, the presence of the morpholine (B109124) ring introduces additional possibilities for intermolecular interactions. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This can lead to more complex hydrogen-bonding networks beyond the typical boronic acid dimer. For instance, the boronic acid hydroxyl groups could engage in hydrogen bonding with the morpholine nitrogen or oxygen of a neighboring molecule, leading to the formation of extended chains or sheets.

The conformational flexibility of the morpholine ring also plays a role in the solid-state packing. Morpholine typically adopts a chair conformation, which is its most stable form nih.govresearchgate.net. This conformational preference will influence how the molecules arrange themselves in the crystal lattice to optimize intermolecular interactions.

Theoretical calculations on heterodimers of boronic acids with other functional groups, such as amides and carboxylic acids, have shown a wide range of interaction energies, highlighting the versatility of the boronic acid group in forming stable hydrogen-bonded complexes uoa.grnih.gov. These studies indicate that the dimerization energy of boronic acids is significant, contributing to the stability of their crystalline forms. While specific experimental data for this compound is not available, theoretical data from analogous systems can provide insightful estimates.

Data from Theoretical Studies on Boronic Acid Dimers

The following tables present data derived from computational studies on the dimerization of simple boronic acids. This information serves as a model for understanding the potential intermolecular interactions in the solid state of this compound.

Table 1: Calculated Dimerization Energies of a Model Boronic Acid Dimer
Computational MethodBasis SetDimerization Energy (kcal/mol)Reference
MP2aug-cc-pVTZ-10.8 nih.gov
CCSD6-311++G**-9.9 nih.gov
PBE1PBEaug-cc-pVTZ-10.5 nih.gov
Table 2: Typical Hydrogen Bond Geometries in Boronic Acid Dimers from Computational Models
ParameterValueReference
O-H Bond Length (Å)0.97 - 0.98 uoa.gr
H···O Distance (Å)1.80 - 1.90 uoa.gr
O···O Distance (Å)2.75 - 2.85 uoa.gr
O-H···O Angle (°)170 - 180 uoa.gr

In the absence of a crystal structure for this compound, these theoretical findings for simpler boronic acids provide a strong foundation for predicting its solid-state behavior. It is anticipated that this compound will form stable hydrogen-bonded dimers, with the potential for further intermolecular interactions involving the morpholine moiety, leading to a complex and robust supramolecular architecture.

Advanced Analytical Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for morpholin-2-ylboronic acid is not detailed, the expected structural features can be inferred from crystallographic studies of related boronic acids. acs.orgacs.org

A crystal structure would confirm:

Boron Geometry: The boron atom would exhibit a trigonal planar geometry, consistent with its sp² hybridization.

Morpholine (B109124) Conformation: The morpholine ring would likely adopt a stable chair conformation.

Chromatographic and Mass Spectrometric Techniques for Analysis and Purification

Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is a primary technique for purification and purity assessment. However, the analysis of boronic acids can be challenging due to their tendency to undergo dehydration to form cyclic boroxine anhydrides. rsc.orgresearchgate.net Method development often requires careful control of mobile phase pH and composition to ensure reproducible results and prevent on-column degradation. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Techniques like electrospray ionization (ESI) are commonly used. The analysis of boronic acids by MS can be complicated by the in-source formation of dimers, solvent adducts, and the aforementioned boroxines. rsc.orgresearchgate.net Optimized conditions, often using negative ion mode, are employed to minimize these side reactions and obtain a clear signal for the molecular ion [M-H]⁻ or other relevant adducts. scirp.orgsciex.com Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for separating impurities and confirming the identity of the main component simultaneously. rsc.org

Boronate Affinity Chromatography (BAC): In a related application, boronic acids are immobilized on a solid support to create a stationary phase for boronate affinity chromatography. nih.govxiamenbiotime.comwikipedia.org This technique is widely used for the selective separation and purification of molecules containing cis-diol groups, such as glycoproteins, saccharides, and ribonucleosides, demonstrating the functional utility of the boronic acid moiety. researchgate.net

Retrosynthetic Analysis of Morpholin 2 Ylboronic Acid and Its Derivatives

Fundamental Principles of Retrosynthesis Applied to Heterocyclic Boronic Acids

Retrosynthetic analysis is a problem-solving technique used to design a synthetic pathway by working backward from the target molecule. icj-e.org The process begins by breaking down the target into simpler precursor structures, which in turn become the new targets for further analysis, continuing until simple or commercially available starting materials are reached. icj-e.org Each reverse step is either a "disconnection," the reverse of a bond-forming reaction, or a "Functional Group Interconversion" (FGI), the process of converting one functional group into another. deanfrancispress.comyoutube.com

When applied to heterocyclic boronic acids, this analysis must consider the unique chemical properties of both the heterocyclic ring and the boronic acid moiety. The synthesis of heterocyclic boronic acids can be challenging due to the inherent lability of the carbon-boron bond, which can be susceptible to cleavage, particularly under the basic aqueous conditions often used in cross-coupling reactions. nih.govresearchgate.net

Key considerations in the retrosynthesis of these compounds include:

The Carbon-Boron Bond Disconnection: This is often the most logical primary disconnection. The forward reaction equivalents are typically well-established borylation methods. nih.gov

Stability of Intermediates: The analysis must account for the stability of the heterocyclic intermediates. Electron-rich or electron-deficient heterocycles may require different synthetic strategies.

Functional Group Compatibility: The chosen disconnections must lead to precursors with functional groups that are compatible with the subsequent forward reaction conditions needed to form the C-B bond and the heterocyclic ring.

Regioselectivity: For substituted heterocycles like morpholine (B109124), the analysis must strategically plan for the correct placement of the boronic acid group.

The ultimate goal is to devise a synthetic route that is efficient, high-yielding, and utilizes readily available starting materials. icj-e.org

Key Disconnections and Synthons for the Morpholine-Boronic Acid System

The retrosynthetic analysis of Morpholin-2-ylboronic acid involves two primary strategic bond cleavages: the C-B bond and the bonds forming the morpholine ring.

A. C2-Boron Bond Disconnection: The most direct disconnection is the bond between the morpholine ring's C2 carbon and the boron atom. This simplifies the target into a morpholine-based synthon and a boron synthon.

Synthon a¹: A morpholin-2-yl cation or radical. Its synthetic equivalent would be a morpholine derivative with a leaving group at the C2 position (e.g., a halide) for coupling with a boron nucleophile.

Synthon d¹: A morpholin-2-yl anion. The corresponding synthetic equivalent is an organometallic reagent, such as a 2-lithio-morpholine or a Grignard reagent (2-morpholinylmagnesium halide), which can react with an electrophilic boron source. nih.gov

B. Morpholine Ring Disconnections: Based on common morpholine synthesis methods, the ring can be disconnected in several ways, typically leading back to a substituted amino alcohol precursor. researchgate.net

Disconnection of C2-N and C3-O bonds: This approach deconstructs the ring into a two-carbon unit and an amino acid derivative.

Disconnection of N-C6 and O-C5 bonds: This is a very common strategy that breaks the ring down to an N-substituted ethanolamine (B43304) derivative and a two-carbon electrophile.

The table below outlines these key disconnections and the corresponding synthons and their real-world synthetic equivalents.

DisconnectionBond(s) CleavedSynthon(s)Synthetic Equivalent(s)
C-B BondC2-B : Morpholin-2-yl anion : Boronic acid cationN-protected 2-lithiomorpholineTrialkyl borate (B1201080), e.g., B(OMe)₃ or B(OiPr)₃
Morpholine Ring (Route 1)N4-C5 & O1-C2N-substituted ethanolamine & Glycolaldehyde derivativeAn amino alcohol with a boronic ester at the alpha position & an activated two-carbon unit like 2-bromoethanol.
Morpholine Ring (Route 2)N4-C3 & O1-C2Serine derivative with protected amineN-protected serine ester & a reducing agent for cyclization.

This table is interactive. You can sort and filter the data.

Strategic Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional Group Interconversions (FGIs) are crucial steps in a synthesis plan that modify a functional group into another to facilitate a key bond-forming reaction or to manage functional group compatibility. deanfrancispress.comimperial.ac.uk In the context of this compound synthesis, several FGIs are strategically important.

Protection/Deprotection: The secondary amine within the morpholine ring is a nucleophilic and basic site that can interfere with many reactions. It often requires protection with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Similarly, the hydroxyl groups of the boronic acid are often protected as a boronate ester (e.g., with pinacol) to enhance stability and solubility. These protecting groups are removed in the final stages of the synthesis.

Oxidation/Reduction: The synthesis might proceed through an intermediate with a different oxidation state, such as a morpholin-2-one. A reduction of the lactone (amide) functionality would be a necessary FGI to arrive at the morpholine ring.

Halogenation: The conversion of a hydroxyl group into a halide (e.g., via PBr₃ or SOCl₂) is a common FGI. For instance, converting a precursor like (S)-Morpholin-2-ylmethanol into 2-(bromomethyl)morpholine (B3243962) creates an electrophile suitable for subsequent reactions. ub.edu

The following table details some pertinent FGIs for this synthetic system.

FGI TypeTransformationPurpose in Synthesis
ProtectionAmine → N-Boc AmidePrevents the secondary amine from acting as a nucleophile or base in subsequent steps.
ProtectionBoronic Acid → Pinacol (B44631) Boronate EsterIncreases stability, prevents self-condensation, and improves handling and solubility for purification.
ReductionKetone/Lactone → Alcohol/EtherCan be used to form the morpholine ring from a morpholinone precursor.
HalogenationAlcohol → Alkyl HalideCreates a good leaving group to facilitate nucleophilic substitution or the formation of an organometallic reagent.

This table is interactive. You can sort and filter the data.

Convergent and Linear Synthesis Strategies

The assembly of a target molecule can be approached through two primary strategies: linear and convergent synthesis. youtube.com

Application to this compound:

Linear Strategy: A plausible linear route could start with a pre-formed, N-protected morpholine. This would be followed by a series of steps to introduce functionality at the C2 position, culminating in a borylation reaction to install the boronic acid group. For example, one could start with N-Boc-morpholine, perform a directed metallation at C2, and then quench with a trialkyl borate.

Convergent Strategy: A convergent approach would be significantly more efficient. In this strategy, two key intermediates would be synthesized independently:

Fragment A: A suitably protected and activated morpholine derivative, such as N-Boc-2-bromomorpholine.

Fragment B: A boron-containing reagent, like bis(pinacolato)diboron (B136004).

Future Directions and Emerging Research Perspectives

Innovations in Green and Sustainable Synthesis of Morpholin-2-ylboronic Acid

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of a specialized molecule like this compound, which is a type of α-aminoboronic acid, presents opportunities for significant innovation in this area. nih.govresearchgate.netrsc.org

Recent breakthroughs in the synthesis of the morpholine (B109124) core offer a blueprint for greener approaches. A notable development is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and readily available reagent for the conversion of 1,2-amino alcohols into morpholines. organic-chemistry.orgnih.gov This method is a high-yielding, redox-neutral protocol that can be performed in one or two steps, avoiding the use of toxic reagents like chloroacetyl chloride and eliminating the need for wasteful hydride reduction steps. organic-chemistry.orgchemrxiv.orgacs.org The process is scalable and utilizes more environmentally friendly solvents, aligning well with the goals of sustainable chemistry. organic-chemistry.orgchemrxiv.org

Concurrently, sustainable methods for the synthesis of boronic acids are being developed. Traditional methods often rely on organometallic reagents, which can be hazardous and generate significant waste. Modern alternatives include metal- and additive-free, photoinduced borylation of haloarenes and direct C-H borylation, which offer more atom-economical and environmentally benign pathways to install the boronic acid group. organic-chemistry.org

Future research will likely focus on integrating these green approaches into a cohesive and sustainable synthesis of this compound. This could involve the enzymatic resolution of a key intermediate to ensure enantiopurity, followed by a green cyclization to form the morpholine ring and a final, sustainable borylation step.

Table 1: Comparison of Traditional vs. Green Synthesis Principles for this compound Scaffolds

Feature Traditional Synthesis Approach Green & Sustainable Approach Key Advantages of Green Approach
Morpholine Ring Formation Often involves multi-step processes using hazardous reagents like chloroacetyl chloride and stoichiometric metal hydride reductants. One or two-step, redox-neutral protocol using reagents like ethylene sulfate from 1,2-amino alcohols. organic-chemistry.orgnih.gov Reduced step count, avoidance of toxic reagents, less waste generation. acs.org
Boronic Acid Installation Typically involves organometallic intermediates (e.g., Grignard or organolithium reagents) with borate (B1201080) esters at low temperatures. Direct C-H borylation, photoinduced borylation of haloarenes, or metal-catalyzed borylation under mild conditions. organic-chemistry.org Higher atom economy, broader functional group tolerance, avoidance of sensitive organometallic reagents.
Solvents Often relies on chlorinated or other non-renewable organic solvents. Use of greener solvents (e.g., acetonitrile/isopropanol mixtures) or aqueous conditions where possible. chemrxiv.org Reduced environmental impact and improved process safety.
Overall Process Linear synthesis with multiple protection/deprotection steps, leading to lower overall yield and higher E-factor (Environmental factor). Convergent synthesis design, minimizing protecting groups and utilizing catalytic methods. Increased efficiency, higher overall yield, lower cost, and reduced environmental footprint.

Exploration of Novel Reactivity Patterns and Catalytic Applications

The bifunctional nature of this compound, featuring both a Lewis acidic boron center and a basic morpholine nitrogen, presents a fertile ground for exploring novel reactivity and catalytic applications. Boronic acids are increasingly being recognized not just as reagents but as versatile catalysts in their own right. nih.govacs.org

Boronic acid catalysis (BAC) often involves the reversible formation of covalent bonds with hydroxyl groups, enabling the activation of alcohols and carboxylic acids for a variety of transformations under mild conditions. nih.govualberta.ca This mode of activation avoids the need for wasteful stoichiometric activating agents, making the processes highly atom-economical. nih.gov Boron-based catalysts are being developed for a range of dehydrative reactions, which generate water as the only byproduct, representing a significant advancement in sustainable synthesis. bath.ac.uk

Furthermore, chiral aminoboronic acids are emerging as promising bifunctional organocatalysts. nih.gov The amine and boronic acid groups can act in concert to catalyze reactions with high stereoselectivity. For example, they have been shown to facilitate direct amide formation and asymmetric aldol (B89426) reactions. nih.gov Given its structure as a cyclic aminoboronic acid, this compound could be engineered to act as a novel organocatalyst. The constrained cyclic structure could impart unique stereochemical control in asymmetric transformations.

Future research is expected to investigate the potential of this compound and its derivatives as catalysts in reactions such as:

Asymmetric Aldol and Mannich Reactions: The amine could form an enamine intermediate with a carbonyl compound, while the boronic acid could coordinate the other reactant, organizing the transition state for stereoselective bond formation.

Direct Amide Bond Formation: The boronic acid could activate a carboxylic acid, while the morpholine nitrogen acts as a general base or proton shuttle.

Dehydrative Cyclizations: Catalyzing intramolecular reactions that proceed with the loss of water, providing green routes to complex heterocyclic structures.

Table 2: Potential Catalytic Applications of this compound

Potential Reaction Proposed Catalytic Role of this compound Expected Advantages
Asymmetric Aldol Reaction Bifunctional Catalysis: The morpholine nitrogen acts as a base to form a nucleophilic enamine, while the Lewis acidic boronic acid moiety activates the electrophilic aldehyde. nih.gov High stereocontrol due to the rigid cyclic scaffold; mild reaction conditions.
Direct Amidation Electrophile Activation: The boronic acid activates the carboxylic acid by forming a reactive acyl-boronate intermediate. nih.gov Avoidance of stoichiometric coupling reagents; high atom economy.
Kinetic Resolution of Alcohols/Amines Acyl Transfer Catalysis: The catalyst could selectively acylate one enantiomer of a racemic alcohol or amine, leveraging the chiral pocket created by the molecule. Access to enantioenriched alcohols and amines; potential for dynamic kinetic resolution.
Diels-Alder Cycloaddition Lewis Acid Catalysis: The boronic acid could coordinate to a dienophile containing a carbonyl group, lowering its LUMO energy and accelerating the reaction. nih.gov Rate enhancement and potential for diastereoselectivity under mild, metal-free conditions.

Advanced Applications in Building Complex Chemical Libraries

The construction of diverse and complex chemical libraries is a cornerstone of modern drug discovery. Molecules with three-dimensional, sp³-rich structures are increasingly sought after as they can access biological target space that is out of reach for flatter, aromatic compounds. acs.orgchemrxiv.org The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its frequent appearance in approved drugs. nih.gov

This compound is an ideal starting point for building such libraries. It provides a rigid, 3D morpholine core that can be systematically decorated. The presence of two distinct functional handles—the boronic acid and the morpholine nitrogen—allows for orthogonal derivatization, leading to a rapid increase in molecular complexity.

The Boronic Acid Handle: This group is a versatile anchor for a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a robust method for forming carbon-carbon bonds. nih.govsigmaaldrich.com This allows for the introduction of a vast array of aryl and heteroaryl fragments. Boronic acids can also participate in other reactions like Chan-Lam amination and Petasis reactions.

The Morpholine Nitrogen: The secondary amine within the morpholine ring can be functionalized through acylation, alkylation, sulfonylation, or reductive amination, introducing another vector of diversity into the molecule.

The combination of these two reactive sites in a single building block enables the design of "Design-of-Experiment" (DoE) or "Systematic Chemical Diversity" (SCD) libraries. nih.gov By systematically varying the substituents at both the boron and nitrogen positions, chemists can efficiently explore the chemical space around the morpholine scaffold to optimize interactions with a biological target. nih.gov Furthermore, the reversible nature of boronate ester formation can be exploited in dynamic combinatorial chemistry to identify potent enzyme inhibitors. rsc.orgnih.gov

Table 3: Hypothetical Library Design Using this compound as a Scaffold

Scaffold Derivatization Point 1 (Boronic Acid) Reagent Class 1 (e.g., for Suzuki Coupling) Derivatization Point 2 (Morpholine Nitrogen) Reagent Class 2 (e.g., for Amidation) Resulting Library Features
Morpholin-2-yl-boronic acid C2-Boronic Acid Aryl/Heteroaryl Halides N4-Amine Carboxylic Acids, Sulfonyl Chlorides, Isocyanates High 3D complexity; systematic exploration of two distinct chemical vectors; suitable for probing deep binding pockets.

| Example R¹ Groups | | - Phenyl

  • Pyridyl
  • Thienyl
  • Indolyl | | - Acetic acids
  • Benzenesulfonyl chlorides
  • Phenyl isocyanates | A diverse collection of molecules with varied electronic and steric properties, designed for structure-activity relationship (SAR) studies. |
  • Q & A

    Q. How can conflicting computational and experimental data on the acidity of this compound be reconciled?

    • Methodological Answer :
    • Re-evaluate computational parameters (e.g., solvent models in DFT).
    • Compare experimental pKa values measured via potentiometric titration in inert atmospheres.
    • Collaborate with computational chemists to refine force fields .

    Literature & Collaboration

    Q. What Boolean search strategies optimize literature reviews on this compound?

    • Methodological Answer :
    • Use terms: "(this compound) AND (synthesis OR catalysis)".
    • Limit to PubMed, Web of Science, and Scopus. Avoid filters initially to maximize recall. Track citations of seminal papers .

    Q. How should researchers collaborate to explore the bioactivity of this compound derivatives?

    • Methodological Answer :
    • Form interdisciplinary teams: organic chemists, pharmacologists, and data scientists.
    • Share datasets via platforms like Zenodo with standardized metadata.
    • Predefine roles (e.g., synthesis vs. assay) to avoid task overlap .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.